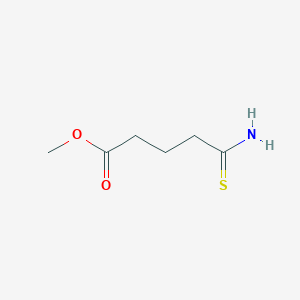

Ethyl 3-(benzyloxy)propanoate

説明

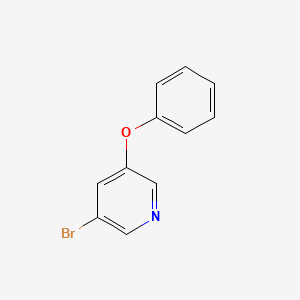

Ethyl 3-(benzyloxy)propanoate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of an ethyl ester functional group and a benzyloxy substituent. This compound is utilized in the synthesis of benzofuran derivatives, indole carboxylates, and other complex organic structures, which have potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of ethyl 3-(benzyloxy)propanoate and its derivatives involves several chemical reactions. For instance, ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates are obtained from ethyl 2-acyl-4-nitrophenoxyacetates through a reaction with potassium hydroxide in dry dioxane . Another synthesis route involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid followed by reduction and simultaneous esterification using stannous chloride in ethanol . Additionally, ethyl 3-(benzyloxy)propanoate is used as a precursor in the Horner-Wadsworth-Emmons reaction to produce unsaturated sulfones .

Molecular Structure Analysis

The molecular structure of ethyl 3-(benzyloxy)propanoate is confirmed using various spectroscopic techniques such as FT-IR, NMR (both 1D and 2D), and ESI-MS . These techniques provide detailed information about the functional groups, molecular geometry, and electronic environment within the molecule. Computational methods like density functional theory (DFT) are also employed to predict and confirm the molecular geometry and vibrational frequencies of the compound .

Chemical Reactions Analysis

Ethyl 3-(benzyloxy)propanoate undergoes various chemical reactions, including ester hydrolysis, decarboxylation, and copolymerization with styrene . The compound's reactivity is influenced by its functional groups, which can participate in nucleophilic and electrophilic attacks, leading to the formation of new bonds and the generation of diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(benzyloxy)propanoate are determined through experimental and computational methods. The compound's reactivity descriptors, such as HOMO-LUMO energies, are calculated to understand its bioactivity potential . Additionally, the compound's solubility, melting point, and boiling point can be inferred from its molecular structure and functional groups. The NBO analysis provides insights into intramolecular charge transfer and electron delocalization, which are crucial for understanding the compound's chemical behavior .

科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis of Sulfonyl Esters : Ethyl 3-(benzyloxy)propanoate serves as a precursor in synthesizing various sulfonyl esters, including (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, highlighting its utility in ester and ether syntheses (Enders, Berg, & Jandeleit, 2003).

- Formation of Thiazolidin-4-ones : It reacts with 4-(furan-2-ylmethyl)thiosemicarbazones to form thiazolidin-4-ones, indicating its involvement in the synthesis of compounds with potential antimicrobial properties (Цялковский et al., 2005).

Role in Pharmaceutical Research

- Intermediate in Drug Synthesis : Ethyl 3-(benzyloxy)propanoate is employed as an intermediate in the synthesis of various pharmaceutical compounds, such as Dabigatran etexilate tetrahydrate, highlighting its importance in the development of new drugs (Liu et al., 2012).

- Precursor for N-substituted Quinolines : It serves as a novel precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, which are important for developing new medicinal compounds (Thakur, Sharma, & Das, 2015).

Biofuel and Green Chemistry

- Biofuel Research : This compound plays a role in the study of biofuels, where its decomposition and thermochemistry are explored to understand the behavior of biofuel components (El‐Nahas et al., 2007).

- Sustainable Alternatives in Material Science : Its derivatives, like phloretic acid, are used in green chemistry for developing sustainable alternatives to conventional materials, proving its significance in eco-friendly applications (Trejo-Machin et al., 2017).

Agricultural Applications

- Herbicide Decomposition : Ethyl 3-(benzyloxy)propanoate is studied in the context of herbicide hydrolysis, providing insights into the environmental fate and toxicity of agricultural chemicals (Lin et al., 2007).

Enzymatic Studies

- Enzymatic Bioreduction : It is used in the study of enzymatic bioreduction processes, showcasing its role in exploring biological transformations and enzyme mechanisms (Ren et al., 2019).

Safety and Hazards

While specific safety and hazard information for Ethyl 3-(benzyloxy)propanoate is not available in the retrieved sources, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, structure, and reactions of Ethyl 3-(benzyloxy)propanoate . These papers could be further analyzed for more detailed information.

特性

IUPAC Name |

ethyl 3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOWOUOVYMJIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzyloxy)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)